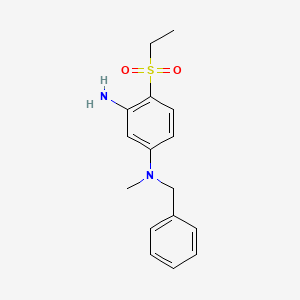

N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine

Description

N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is a benzenediamine derivative characterized by:

- N1-substituents: A benzyl (C₆H₅CH₂-) and methyl (CH₃) group on the nitrogen at position 1.

- Position 4 substituent: An ethylsulfonyl (C₂H₅SO₂-) group on the benzene ring.

- Molecular formula: C₁₆H₂₀N₂O₂S, with a molar mass of ~304.4 g/mol (calculated).

Properties

IUPAC Name |

1-N-benzyl-4-ethylsulfonyl-1-N-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-3-21(19,20)16-10-9-14(11-15(16)17)18(2)12-13-7-5-4-6-8-13/h4-11H,3,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKSPXEOJQBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, ethylsulfonyl chloride, and 1,3-diaminobenzene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: Benzylamine is first reacted with ethylsulfonyl chloride to form N-benzyl-ethylsulfonamide. This intermediate is then reacted with 1,3-diaminobenzene in the presence of a base to yield the final product, N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfone derivatives with enhanced stability and reactivity.

Substitution: Halogenated or alkylated derivatives with modified chemical properties.

Scientific Research Applications

N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial processes.

Pathways: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

Research Implications and Limitations

- Synthetic Utility : The ethylsulfonyl group in the target compound may enhance electrophilic substitution reactivity, making it valuable for synthesizing sulfonamide-based drugs or polymers.

- Data Gaps : Experimental data for the target compound (e.g., solubility, boiling point) are absent in the provided evidence; further studies are required to validate inferred properties.

Biological Activity

N1-Benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (CAS Number: 1220035-02-8) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₆H₂₀N₂O₂S

- Molecular Weight : 304.4 g/mol

- Structure : The compound features a benzene ring substituted with a benzyl group, an ethylsulfonyl group, and a methyl group on the amine nitrogen.

The biological activity of N1-benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities, influencing signal transduction pathways associated with various physiological responses.

- Gene Expression Alteration : N1-benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine may impact gene expression related to cell cycle regulation and stress responses.

Biological Activity

Research indicates that N1-benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. It is particularly effective against certain bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

Preliminary investigations have indicated that the compound may exhibit anticancer properties. In vitro studies demonstrate its ability to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the potential therapeutic applications of N1-benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine:

-

Study on Antimicrobial Effects :

- Researchers tested the compound against Escherichia coli and Staphylococcus aureus.

- Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial efficacy.

-

Anticancer Evaluation :

- A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a 50% reduction in cell viability after 48 hours.

- Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

Research Findings

A summary of key research findings related to N1-benzyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine is presented in the table below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.